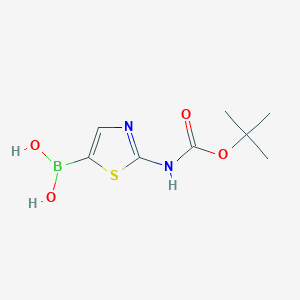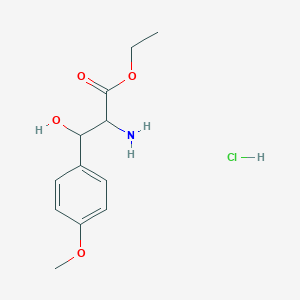
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The presence of the ethyl and tetrahydroquinolinyl groups suggest that this compound could have interesting biological activity, as quinolines are often found in drugs and other bioactive molecules .
Scientific Research Applications
Identification and Metabolic Pathways
The metabolites of closely related compounds to N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,6-dimethoxybenzamide have been identified in human urine, plasma, and feces, highlighting their metabolic pathways and the role of transporter-mediated renal and hepatic excretion. These studies are crucial for understanding the drug's metabolism and optimizing therapeutic efficacy and safety (Umehara et al., 2009).
Synthetic Routes
Efficient synthetic routes for compounds structurally related to this compound have been developed, demonstrating practical and scalable methods for their production. These syntheses are essential for facilitating the study and potential application of these compounds in various therapeutic areas (Yoshida et al., 2014).
Binding Properties and Potential Applications
The binding properties of compounds structurally related to this compound to specific receptors, such as sigma-2 receptors, have been explored. These studies contribute to the understanding of their potential therapeutic applications, including imaging tumor proliferation by PET in patients with newly diagnosed malignant neoplasms (Dehdashti et al., 2013).
Novel Quinones and Alkaloids
Research has also focused on the synthesis of new classes of quinones and alkaloids, including tetrahydropalmatine and tetrahydroisoquinolinones, which are structurally related or derived from similar compounds. These studies contribute to the diversification of pharmacologically active compounds with potential therapeutic applications (Shinkevich et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-24-14-6-7-17-15-16(10-11-18(17)24)12-13-23-22(25)21-19(26-2)8-5-9-20(21)27-3/h5,8-11,15H,4,6-7,12-14H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMFVOQQDUSLDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,4-dichlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2415996.png)
![(2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2415998.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B2415999.png)

![2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2416003.png)
![ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2416004.png)
![4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2416005.png)


![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B2416009.png)
![2,5-dichloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416011.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2416012.png)

